XLogP3 Lipophilicity vs. 2-(Pyrimidin-2-yl)acetic Acid
(2-Oxopyrimidin-1(2H)-yl)acetic acid exhibits a computed XLogP3 of -0.9 , indicating substantially higher hydrophilicity compared to the non-oxygenated analog 2-(pyrimidin-2-yl)acetic acid, which has a reported LogP ranging from -0.41 to +0.1037 [1][2]. The ~0.5–1.0 LogP unit difference corresponds to an approximately 3- to 10-fold difference in octanol-water partitioning, favoring aqueous solubility for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | 2-(Pyrimidin-2-yl)acetic acid: LogP -0.41 to +0.1037 |
| Quantified Difference | ΔLogP ≈ -0.5 to -1.0 (more hydrophilic) |
| Conditions | Computed XLogP3 (PubChem) and vendor-reported LogP values |
Why This Matters
The increased hydrophilicity directly impacts aqueous solubility, chromatographic retention, and predicted passive membrane permeability, making this compound preferable for assays or formulations requiring higher water solubility or distinct separation characteristics.
- [1] InVivoChem. (n.d.). 2-Pyrimidineacetic acid. Retrieved from https://www.invivochem.cn/2-pyrimidineacetic-acid.html. View Source
- [2] AcmeChem. (n.d.). 2-Pyrimidineacetic acid. Retrieved from https://www.acmechem.cn/2-pyrimidineacetic-acid.html. View Source
